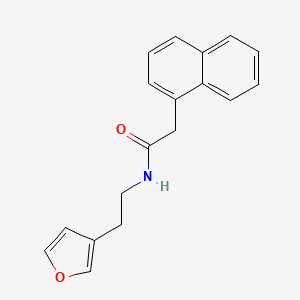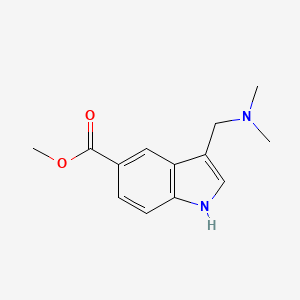![molecular formula C15H15ClN4OS B2466511 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide CAS No. 894035-89-3](/img/structure/B2466511.png)
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide” is a compound with a molecular weight of 432.9g/mol and a molecular formula of C23H17ClN4OS . It is a derivative of thiazolo[3,2-b][1,2,4]triazole, a class of compounds that have shown promising anticancer activity against a range of cancer cell lines.
Synthesis Analysis
The synthesis of thiazolo[3,2-b][1,2,4]triazoles involves the reaction of diversely substituted α-bromodiketones, generated in situ by the reaction of NBS and 1,3-diketones, with 3-mercapto[1,2,4]triazoles . The structure of the regioisomer has been confirmed explicitly by heteronuclear 2D-NMR .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the presence of functional groups, while the 1H-NMR and 13C-NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 432.9g/mol and a molecular formula of C23H17ClN4OS . Other properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles can be inferred from its structural similarity to other thiazoles .Applications De Recherche Scientifique
Green Synthesis Techniques
- Kumar and Sharma (2017) developed an eco-friendly synthesis method for benzofuran substituted thiazolo[3,2-b][1,2,4]triazoles, involving reactions of 2-acetyl benzofurans and 5-mercapto-3-(4-chlorophenyl)-1,2,4triazole under ultrasonic conditions, followed by cyclisation using Eaton’s reagent under microwave conditions. This highlights an application in green chemistry and sustainable synthesis practices (Kumar & Sharma, 2017).
Anticancer Applications
- Lesyk et al. (2007) synthesized new 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones and evaluated them as potential anticancer agents. These compounds showed significant anticancer activity on various cancer cell lines, including renal cancer, leukemia, and melanoma (Lesyk et al., 2007).
Anti-inflammatory and Analgesic Properties
- A study by Tozkoparan et al. (2004) synthesized a series of 6-(a-amino-4-chlorobenzyl)-thiazolo[3,2-b]-1, 2, 4-triazol-5-ols and evaluated their anti-inflammatory and analgesic activities. Among these compounds, one in particular showed the highest dose-dependent analgesic and anti-inflammatory activity without causing gastric lesions (Tozkoparan et al., 2004).
Protection Against Oxidative Stress
- Aktay, Tozkoparan, and Ertan (2005) investigated the protective effects of thiazolo[3,2-b]-1,2,4-triazoles on ethanol-induced oxidative stress in mice. Some of these compounds ameliorated peroxidative injury effectively in organ-selective manners (Aktay et al., 2005).
Antimicrobial Activities
- Kumsi et al. (2010) synthesized bioactive thiazolotriazole derivatives and tested their in-vitro antimicrobial activities. This study indicates the potential of these compounds in antimicrobial applications (Kumsi et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4OS/c1-2-13(21)17-8-7-12-9-22-15-18-14(19-20(12)15)10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOSJOZKVYVENE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1=CSC2=NC(=NN12)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2466428.png)
![4,7-Dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2466430.png)
![(Z)-3-(((3-(ethoxycarbonyl)-2-methyl-5-oxonaphtho[1,2-b]furan-4(5H)-ylidene)methyl)amino)propanoic acid](/img/structure/B2466432.png)
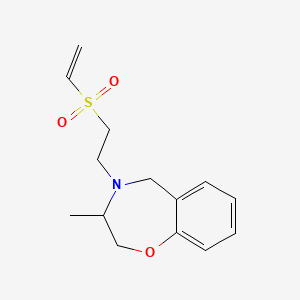
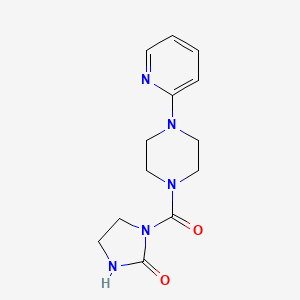
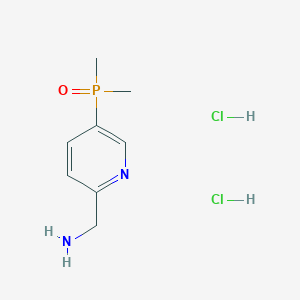
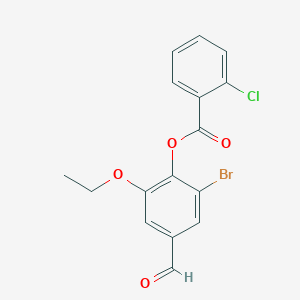
![2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine](/img/structure/B2466439.png)
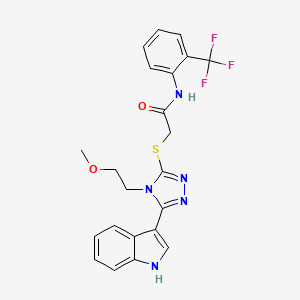
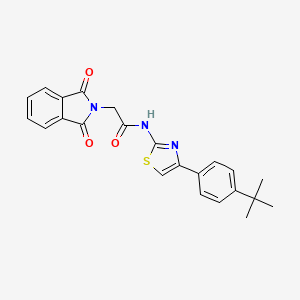
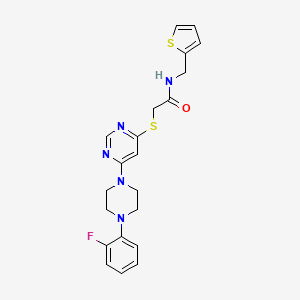
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2466445.png)
